N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide
Description
“N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide” is an organic compound with the molecular formula C10H10N4OS . It’s a part of a class of compounds known as 1,3,4-thiadiazoles . These compounds are quite familiar structures in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes “N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide”, can be achieved through nucleophilic and amidation reactions . A general one-pot procedure has been developed for the synthesis of 5-pyridinyl-1,3,4-thiadiazole-2-carboxamides by the reaction of pyridine carboxaldehydes with oxamic acid thiohydrazides .Molecular Structure Analysis
The molecular structure of “N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide” can be analyzed using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The molecular geometry and electronic structure can be further clarified using density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactivity of 1,3,4-thiadiazole derivatives, including “N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide”, can be studied in the context of their synthetic routes . The targeted 1,3,4-thiadiazolyl derivatives can be prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide” can be inferred from its molecular structure. It has a molecular weight of 220.25102 . Further properties like solubility, melting point, etc., are not explicitly mentioned in the available literature.Properties
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-2-8(15)12-10-14-13-9(16-10)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBVQVIOXIIKCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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